molecular formula C13H13N3O3 B15218743 N-(Acetyloxy)-N-[(1H-imidazol-5-yl)methyl]benzamide CAS No. 61548-91-2

N-(Acetyloxy)-N-[(1H-imidazol-5-yl)methyl]benzamide

Cat. No.: B15218743
CAS No.: 61548-91-2
M. Wt: 259.26 g/mol
InChI Key: LQPDSKRAGURULW-UHFFFAOYSA-N
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Description

N-((1H-Imidazol-4-yl)methyl)-N-acetoxybenzamide is a compound that features an imidazole ring, a benzamide group, and an acetoxy group. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

N-((1H-Imidazol-4-yl)methyl)-N-acetoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The acetoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce different imidazole derivatives.

Scientific Research Applications

N-((1H-Imidazol-4-yl)methyl)-N-acetoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((1H-Imidazol-4-yl)methyl)-N-acetoxybenzamide involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The acetoxy group may also play a role in the compound’s biological activity by influencing its solubility and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain.

    Benzimidazole: A compound with a fused benzene and imidazole ring.

    Metronidazole: An antibiotic with an imidazole ring.

Uniqueness

N-((1H-Imidazol-4-yl)methyl)-N-acetoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the imidazole and benzamide groups allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications .

Properties

CAS No.

61548-91-2

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

[benzoyl(1H-imidazol-5-ylmethyl)amino] acetate

InChI

InChI=1S/C13H13N3O3/c1-10(17)19-16(8-12-7-14-9-15-12)13(18)11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,14,15)

InChI Key

LQPDSKRAGURULW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)ON(CC1=CN=CN1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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